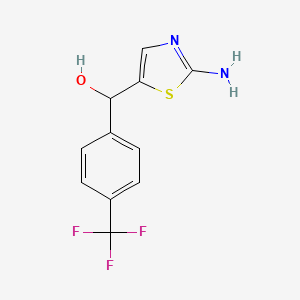
(2-Aminothiazol-5-yl)(4-(trifluoromethyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminothiazol-5-yl)(4-(trifluoromethyl)phenyl)methanol is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothiazol-5-yl)(4-(trifluoromethyl)phenyl)methanol typically involves the reaction of 2-aminothiazole with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminothiazol-5-yl)(4-(trifluoromethyl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
(2-Aminothiazol-5-yl)(4-(trifluoromethyl)phenyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (2-Aminothiazol-5-yl)(4-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-(Trifluoromethyl)benzaldehyde: A precursor used in the synthesis of the compound.
Thiazole derivatives: A broad class of compounds with diverse biological activities
Uniqueness
(2-Aminothiazol-5-yl)(4-(trifluoromethyl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H9F3N2OS |
|---|---|
Poids moléculaire |
274.26 g/mol |
Nom IUPAC |
(2-amino-1,3-thiazol-5-yl)-[4-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C11H9F3N2OS/c12-11(13,14)7-3-1-6(2-4-7)9(17)8-5-16-10(15)18-8/h1-5,9,17H,(H2,15,16) |
Clé InChI |
UNAKLUWNGQGKMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CN=C(S2)N)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


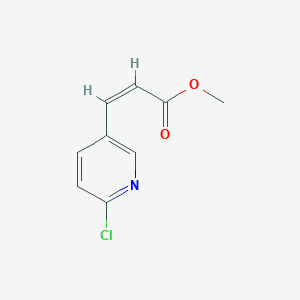
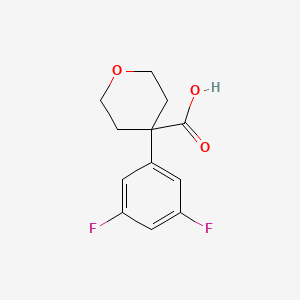

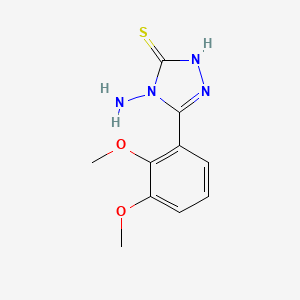
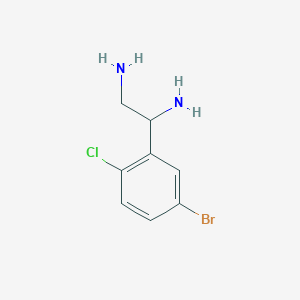

![(3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-2-YL]propanoic acid](/img/structure/B13034875.png)
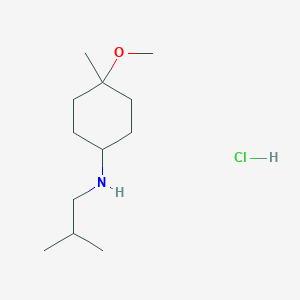
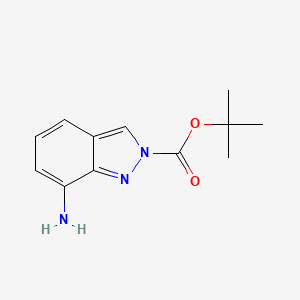

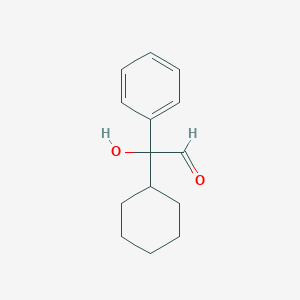
![2-(4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)aceticacid](/img/structure/B13034918.png)

![(1S,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13034928.png)
